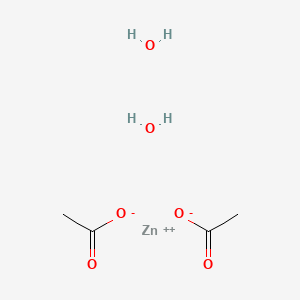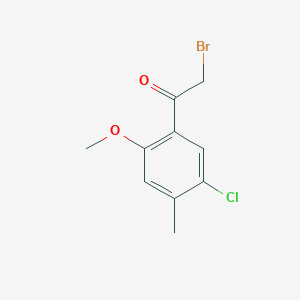![molecular formula C22H25N3O3 B1226392 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound has been utilized in the synthesis of various chemical derivatives. For instance, Tozkoparan et al. (1999) synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, which were tested for anti-inflammatory activities (Tozkoparan et al., 1999).
Structural Modifications and Aggregation : Nagarajaiah and Begum (2014) explored structural modifications of thiazolopyrimidines, including a compound related to 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid, leading to changes in supramolecular aggregation and conformational features (Nagarajaiah & Begum, 2014).
Pharmaceutical Research
Antihypertensive Activity : Sharma et al. (2010) reported on the synthesis of derivatives with antihypertensive activity, showcasing the potential pharmaceutical applications of the compound (Sharma, Kohli, & Sharma, 2010).
Co-crystallization Studies : Zhai et al. (2017) conducted co-crystallization studies of a benzimidazole derivative with carboxylic acids, which is relevant to the understanding of the crystal structure and stability of such compounds (Zhai et al., 2017).
Angiotensin II Receptor Antagonists : Kubo et al. (1993) synthesized novel angiotensin II receptor antagonists related to 2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid, highlighting its importance in cardiovascular research (Kubo et al., 1993).
Biological and Chemical Properties
Synthesis of Benzimidazole Derivatives : Göker et al. (1995) synthesized 1,2-dialkyl-benzimidazole-5(6)-carboxylic acids, including methyl esters, highlighting the chemical properties and potential applications in various fields (Göker et al., 1995).
Anti-Breast Cancer Agents : Karthikeyan et al. (2017) evaluated novel benzimidazole derivatives, including 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, for their anti-breast cancer properties, demonstrating the compound's significance in oncology research (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Immunotropic Activity : Nawrocka and Zimecki (1998) synthesized derivatives of 2-aminobenzimidazole, showing its potential in immunological assays, which could have implications for immune response research (Nawrocka & Zimecki, 1998).
properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-(3-methylbutan-2-ylamino)-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)15(3)23-21(26)13-28-22(27)17-10-11-20-19(12-17)24-16(4)25(20)18-8-6-5-7-9-18/h5-12,14-15H,13H2,1-4H3,(H,23,26) |
InChI Key |
ZTNNFWYALCMNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OCC(=O)NC(C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)






![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)

